2-nitroprop-1-enylbenzene

Asymmetric synthesis Sigma-1 receptor modulation Michael addition

2-Nitroprop-1-enylbenzene (CAS 62811-39-6), systematically named (2-nitroprop-2-en-1-yl)benzene or (2-nitroallyl)benzene, is a C9H9NO2 nitroalkene that differs fundamentally from the more common conjugated β-nitrostyrene family. Whereas trans-β-nitrostyrene (CAS 102-96-5) and trans-β-methyl-β-nitrostyrene (CAS 705-60-2) possess a double bond conjugated with the aromatic ring, 2-nitroprop-1-enylbenzene features a terminal, non-conjugated alkene with the nitro group in an allylic position.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 62811-39-6
Cat. No. B1658986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitroprop-1-enylbenzene
CAS62811-39-6
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC=C(CC1=CC=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6H,1,7H2
InChIKeyIOLFAUFETSIJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitroprop-1-enylbenzene (CAS 62811-39-6) Procurement Guide: What Sets This Allylic Nitroalkene Apart from Conjugated Nitrostyrenes


2-Nitroprop-1-enylbenzene (CAS 62811-39-6), systematically named (2-nitroprop-2-en-1-yl)benzene or (2-nitroallyl)benzene, is a C9H9NO2 nitroalkene that differs fundamentally from the more common conjugated β-nitrostyrene family [1]. Whereas trans-β-nitrostyrene (CAS 102-96-5) and trans-β-methyl-β-nitrostyrene (CAS 705-60-2) possess a double bond conjugated with the aromatic ring, 2-nitroprop-1-enylbenzene features a terminal, non-conjugated alkene with the nitro group in an allylic position . This structural isomerism produces distinct reactivity profiles that affect its utility in asymmetric synthesis, electrophilic substitution pathways, and biological target engagement [2]. The compound is a light-yellow crystalline solid (mp 63–65 °C) with a molecular weight of 163.17 g/mol and a computed XLogP3-AA of 2.6 [1].

Why Generic Nitrostyrene Interchange Fails: Structural Isomerism Determines Reactivity and Application Fit for 2-Nitroprop-1-enylbenzene


Within the C9H9NO2 nitroalkene family, the position of the double bond relative to the aromatic ring is not a minor structural nuance—it is a critical determinant of Michael acceptor geometry, reduction potential, and biological target engagement [1]. Conjugated β-nitrostyrenes (CAS 102-96-5, CAS 705-60-2) present a planar α,β-unsaturated system enabling extended π-orbital overlap; this drives their well-documented antibacterial activity (class-level superiority of β-methyl over β-hydrogen analogues) and PTP1B slow-binding inhibition [2]. In contrast, 2-nitroprop-1-enylbenzene (CAS 62811-39-6) contains a non-conjugated allylic nitro group. This structural feature imparts distinct electrophilic aromatic substitution reactivity [3] and makes it uniquely suited as a chiral Michael acceptor for enantioselective C–C bond construction in drug intermediate synthesis—a role for which conjugated nitrostyrenes are suboptimal due to competing 1,4-addition regiochemistry [4]. Procurement decisions that treat all C9H9NO2 nitroalkenes as interchangeable risk selecting a compound whose reactivity profile is mismatched to the intended synthetic or biological application.

Quantitative Differentiation Evidence: 2-Nitroprop-1-enylbenzene (CAS 62811-39-6) Versus Conjugated Nitrostyrene Analogs


Non-Conjugated Alkene Architecture Confers Distinct Reactivity as a Chiral Michael Acceptor in Enantioselective Drug Intermediate Synthesis

2-Nitroprop-1-enylbenzene (CAS 62811-39-6) serves as the specific Michael acceptor in the asymmetric synthesis of sigma-1 receptor positive allosteric modulators, where it undergoes enantioselective addition to diethyl malonate to construct the (4R,5S)- and (4R,5R)-stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide [1]. This synthetic application exploits the allylic nitro group's ability to direct regioselective nucleophilic attack at a defined position. In contrast, conjugated β-nitrostyrenes (e.g., trans-β-methyl-β-nitrostyrene, CAS 705-60-2) preferentially undergo 1,4-conjugate addition across the extended π-system, which would yield different regiochemical outcomes under identical organocatalytic conditions [2]. The target compound enabled chromatographic separation of diastereoisomeric methyl erythro- and threo-4-nitro-3R- and 3S-phenylpentanoate intermediates, with the (4R) configuration at C-4 in the 2-pyrrolidone ring proving essential for sigma-1 receptor allosteric modulation [1].

Asymmetric synthesis Sigma-1 receptor modulation Michael addition Enantioselective catalysis

Cyanide Sensing Selectivity: Trans-β-Methyl-β-Nitrostyrene (P7) Fails as a CN⁻ Chemodosimeter, Informing Exclusion Decisions

In a comparative study of seven commercial trans-β-nitrostyrene analogues as colorimetric cyanide (CN⁻) sensors, trans-β-methyl-β-nitrostyrene (P7, CAS 705-60-2)—the conjugated isomer of the target compound class—exhibited no selectivity for CN⁻ ions, whereas unsubstituted trans-β-nitrostyrene (P1) and 4-substituted analogues (P2–P4) displayed strong reddish-pink to yellowish-orange color responses with new UV–visible absorbance peaks at 515 nm/510 nm and 490 nm/485 nm in DMSO and ACN, respectively [1]. The detection limits (LODs) for P1–P6 ranged from 10⁻⁹ to 10⁻⁶ M across a linear response range of 0.1–1000 μM [1]. The failure of P7 was attributed to steric and electronic structural effects introduced by the β-methyl substituent, which impedes the Michael addition-based sensing mechanism [1].

Colorimetric sensing Cyanide detection Chemodosimeter Structure-property relationship

Class-Level Antibacterial Activity: β-Methyl-β-Nitrostyrene Derivatives Consistently Outperform β-Nitrostyrene Analogues Against Gram-Positive Bacteria

Milhazes et al. (2006) demonstrated that across a panel of matched β-nitrostyrene (series a) and β-methyl-β-nitrostyrene (series b) derivatives, the β-methyl-substituted compounds displayed universally higher antibacterial activity against all tested bacteria [1]. The most pronounced differential was observed for 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene (IVb) against Gram-positive Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium [1]. This class-level trend is mechanistically linked to the more negative reduction potentials of β-methyl-β-nitrostyrene derivatives (shift of several tens of millivolts vs. β-nitrostyrene), attributable to decreased conjugation and increased C1–Cα torsion angle [2]. The SPAR analysis confirmed a linear correlation between redox potential and antibacterial activity [1].

Antibacterial Structure-activity relationship Gram-positive bacteria Redox potential

PTP1B Enzyme Inhibition: Quantitative Head-to-Head Comparison Reveals 9-Fold Difference Between Conjugated Nitrostyrene Analogues

In a direct enzymatic assay against human protein tyrosine phosphatase 1B (PTP1B, EC 3.1.3.48), ((1E)-2-nitroprop-1-en-1-yl)benzene (the trans-β-methyl-β-nitrostyrene isomer, structurally related to but distinct from the allylic target compound) achieved 50% inhibition at 0.023 mM (23 μM) in the absence of 2-mercaptoethanol, compared to 0.0025 mM (2.5 μM) for trans-β-nitrostyrene (TBNS, (E)-2-nitrovinylbenzene) under identical conditions [1]. This represents a ~9.2-fold lower potency for the β-methyl analogue. In the presence of 1 mM 2-mercaptoethanol, the IC50 shifted to 0.515 mM for the β-methyl compound versus 0.4 mM for TBNS, with the smaller relative shift (22.4-fold vs. 160-fold) suggesting differential susceptibility to thiol-mediated inactivation [1]. The mechanism involves slow-binding inhibition with formation of a reversible covalent adduct at Cys-215 of PTP1B [2].

PTP1B inhibition Protein tyrosine phosphatase Slow-binding inhibitor Diabetes target

Electrochemical Reduction Potential Shift: Steric and Electronic Differentiation Between β-Nitrostyrene and β-Methyl-β-Nitrostyrene Scaffolds

Squella et al. (1999) demonstrated that the reduction potential shifts several tens of millivolts towards more negative values when moving from β-nitrostyrene to β-methyl-β-nitrostyrene derivatives, an effect attributed to decreased conjugation arising from an increased C1–Cα torsion angle caused by the β-methyl substituent [1]. A linear correlation was established between the calculated electronic barrier to reduction and the half-wave potential (E₁/₂), as well as between the Hammett σp substituent constant and E₁/₂ [1]. Measurements were performed across a wide pH range using tast and differential pulse polarography and cyclic voltammetry [1]. This electrochemical behavior has direct implications for redox-dependent biological activities, as confirmed by the Milhazes et al. (2006) SPAR study linking reduction potential to antibacterial activity [2].

Electrochemistry Reduction potential Polarography Steric effect

Application Scenarios Where 2-Nitroprop-1-enylbenzene (CAS 62811-39-6) Delivers Verifiable Advantage Over Conjugated Nitrostyrene Alternatives


Enantioselective Synthesis of Chiral Pyrrolidinone-Based Sigma-1 Receptor Allosteric Modulators

2-Nitroprop-1-enylbenzene (CAS 62811-39-6) is the substrate of choice for constructing the C-4 chiral centre in 5-methyl-4-phenylpyrrolidin-2-one pharmacophores via asymmetric Michael addition to diethyl malonate, followed by reductive cyclisation [1]. The (4R,5S)- and (4R,5R)-enantiomers obtained through this route demonstrated positive allosteric modulation of sigma-1 receptors in functional tissue assays [1]. Alternative conjugated nitrostyrenes (e.g., CAS 705-60-2) would direct nucleophilic attack to the β-position of the conjugated system, yielding regioisomeric adducts incompatible with the target pharmacophore geometry [2]. This application leverages the non-conjugated allylic nitro architecture unique to CAS 62811-39-6 within the C9H9NO2 isomer space.

Hit Discovery Prioritization in Gram-Positive Antibacterial Screening Cascades

For antibacterial screening programs targeting drug-resistant Gram-positive pathogens (particularly Staphylococcus aureus and Enterococcus spp.), β-methyl-substituted nitrostyrene scaffolds provide a validated starting point with demonstrated class-level superiority over unsubstituted β-nitrostyrenes [1]. The SPAR correlation between more negative reduction potentials (shifted several tens of mV for β-methyl derivatives) and enhanced antibacterial activity offers a rational, electrochemistry-driven prioritization criterion for compound library design [2][3]. Compounds structurally related to the target (featuring the nitroalkene-phenyl connectivity with β-substitution) should be prioritized over unsubstituted β-nitrostyrenes in hit expansion campaigns.

Exclusion from Cyanide (CN⁻) Chemodosimeter Development Programs

When procuring nitroalkenes for colorimetric or fluorometric cyanide sensor development, trans-β-methyl-β-nitrostyrene (P7) and structurally analogous β-substituted nitrostyrenes should be explicitly excluded from candidate lists [1]. The steric and electronic effects of the β-methyl group completely abrogate CN⁻ sensing capability, whereas unsubstituted and 4-substituted trans-β-nitrostyrenes (P1–P4) provide robust colorimetric responses with sub-micromolar detection limits (LOD 10⁻⁹–10⁻⁶ M) [1]. For procurement efficiency, screening libraries should specify trans-β-nitrostyrene or 4-substituted analogues and explicitly require the absence of β-alkyl substitution.

PTP1B-Targeted Drug Discovery Requiring Modulated Potency and Thiol Stability

For PTP1B inhibitor programs where the 2.5 μM potency of trans-β-nitrostyrene (TBNS) is too potent or its 160-fold thiol-dependent inactivation is problematic, the β-methyl analogue (IC50 = 23 μM without thiol, 22.4-fold shift with 1 mM 2-mercaptoethanol) offers a quantitative 9.2-fold reduction in potency with improved relative stability against thiol-mediated inactivation [1]. This differential susceptibility profile, confirmed by the Park & Pei (2004) mechanism-of-action study showing covalent adduct formation at Cys-215 [2], provides a rational basis for selecting β-substituted nitroalkenes when tuning the reactivity-to-stability balance in cellular environments.

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